molecular formula C27H23F2N3O7S B605909 Baloxavir marboxil CAS No. 1985606-14-1

Baloxavir marboxil

Cat. No. B605909
CAS RN: 1985606-14-1
M. Wt: 571.5518
InChI Key: RZVPBGBYGMDSBG-GGAORHGYSA-N
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Description

Baloxavir marboxil is an antiviral medication used to treat influenza A and B . It is a prodrug that releases the active agent, baloxavir acid (BXA), upon metabolism . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Molecular Structure Analysis

Baloxavir marboxil has a complex molecular structure with the formula C27H23F2N3O7S . It has been studied for its polymorphic forms, which can influence its dissolution behavior .


Chemical Reactions Analysis

Baloxavir marboxil is a prodrug, meaning it undergoes a chemical reaction in the body to release its active form, baloxavir acid . This active form then inhibits the influenza virus’ cap-dependent endonuclease activity .

Scientific Research Applications

Treatment of Seasonal Flu Infection

Baloxavir marboxil is a new drug developed in Japan by Shionogi to treat seasonal flu infection . This cap-dependent endonuclease inhibitor is a prodrug that releases the biologically active baloxavir acid . It has been marketed in Japan, the USA, and Europe .

Influenza A and B Viruses

Both influenza A and B viruses are sensitive to Baloxavir marboxil, although the B strain is more resistant due to variations in the amino acid residues in the binding site .

Post-Marketing Pharmacovigilance Phase

The drug is now in the post-marketing pharmacovigilance phase, and its interest will be especially re-evaluated in the future during the annual flu outbreaks .

Clinical Trial against COVID-19

Baloxavir marboxil has been introduced in a recent clinical trial against COVID-19 with favipiravir .

Pharmacokinetic and Pharmacodynamic Analysis

Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil has been conducted in a murine model of influenza virus infection . The study investigated the relationship between pharmacokinetic parameters and antiviral activity of baloxavir acid based on virus titre reduction in lungs of infected mice .

Treatment of Influenza A

A study was conducted to evaluate the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A .

Novel Cap-Dependent Endonuclease Inhibitor

Baloxavir marboxil is a novel cap-dependent endonuclease inhibitor of influenza virus . It has shown to rapidly reduce virus titres compared with oseltamivir in clinical studies .

Anti-Influenza Small-Molecule Antiviral Drug

Baloxavir marboxil is one of the three approved classes of anti-influenza small-molecule antiviral drugs . It is a polymerase inhibitor targeting the acidic protein endonuclease .

Mechanism of Action

Target of Action

Baloxavir marboxil is a prodrug that is metabolized into its active form, baloxavir acid . The primary target of baloxavir acid is the polymerase acidic (PA) protein, an influenza virus-specific enzyme . This enzyme plays a crucial role in the replication of the influenza virus .

Mode of Action

Baloxavir acid functions as a selective inhibitor of the PA protein . It achieves this by binding to the endonuclease site of the PA protein and blocking its activity . This inhibition prevents the “cap-snatching” process, a critical step in viral mRNA synthesis . As a result, the influenza virus is unable to synthesize new virions or produce stable mRNA , thereby inhibiting viral replication .

Biochemical Pathways

The inhibition of the PA protein disrupts the viral RNA polymerase complex, which is essential for the life-cycle of the influenza virus . This disruption affects the cap-dependent endonuclease activity used in the “cap-snatching” process . By blocking this process, baloxavir marboxil effectively halts the replication of the influenza virus .

Pharmacokinetics

After administration, baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, baloxavir . This process results in an improved absorption profile compared to its active metabolite . The apparent terminal elimination half-life of baloxavir is approximately 79.1 hours .

Result of Action

The inhibition of the PA protein by baloxavir results in a significant reduction in virus titers . This reduction is achieved through the prevention of mRNA synthesis and, ultimately, influenza virus proliferation . In clinical studies, baloxavir marboxil has been shown to rapidly reduce virus titers compared with oseltamivir .

Action Environment

Baloxavir marboxil is associated with a risk for loss of efficacy due to changes in the influenza virus, such as changes in virus subtypes, emergence of virus resistance, and changes in viral virulence . The efficacy of baloxavir marboxil can also be influenced by the patient’s health status and the timing of administration relative to the onset of symptoms .

Future Directions

Baloxavir marboxil is currently in the post-marketing pharmacovigilance phase, and its effectiveness will be re-evaluated in future flu outbreaks . It has also been introduced in a recent clinical trial against COVID-19 with favipiravir .

properties

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027758
Record name Baloxavir marboxil
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Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir.
Record name Baloxavir marboxil
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Product Name

Baloxavir marboxil

CAS RN

1985606-14-1
Record name [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate
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Record name Baloxavir marboxil [INN]
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Record name Baloxavir marboxil
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir marboxil
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Record name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate
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Record name BALOXAVIR MARBOXIL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Baloxavir marboxil?

A1: Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active form, Baloxavir acid. Baloxavir acid acts as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. [, , , , , , ]

Q2: What are the downstream effects of inhibiting the cap-dependent endonuclease activity of PA?

A2: Inhibiting the PA endonuclease activity prevents the influenza virus from initiating viral mRNA synthesis, effectively halting viral replication. [, , , , , ] This leads to a reduction in viral load and a decrease in the duration of influenza symptoms. [, , , , ]

Q3: How does the antiviral activity of Baloxavir marboxil compare to neuraminidase inhibitors?

A3: Both Baloxavir marboxil and neuraminidase inhibitors target different stages of the influenza virus replication cycle. While neuraminidase inhibitors prevent the release of newly formed viral particles from infected cells, Baloxavir marboxil inhibits an earlier step, the initiation of viral mRNA synthesis. [, , , ] This difference in mechanism of action may contribute to the observed differences in their clinical efficacy profiles. [, , ]

Q4: How stable is Baloxavir marboxil under various storage conditions?

A6: A study developed a stability-indicating RP-UPLC method for Baloxavir marboxil and evaluated its degradation under different conditions (acidic, basic, oxidative, neutral, thermal, and photolytic). [] The results demonstrated that Baloxavir marboxil exhibits varying degrees of degradation depending on the specific stress condition. []

Q5: Does Baloxavir marboxil possess any catalytic properties?

A7: Baloxavir marboxil functions as an enzyme inhibitor rather than a catalyst. Its primary mechanism involves binding to the PA endonuclease active site and preventing its catalytic activity, rather than catalyzing a chemical reaction itself. [, , , , , ]

Q6: Have computational methods been used to study Baloxavir marboxil?

A8: Yes, researchers have used computational methods, including molecular docking and density functional theory (DFT) calculations, to study the interactions between Baloxavir marboxil and its target, the influenza virus PA protein. [, ] These studies provide valuable insights into the binding affinity and molecular interactions that contribute to the drug's efficacy. [, ]

Q7: Is there information available on the structure-activity relationship of Baloxavir marboxil and its analogs?

A9: While the provided research articles do not delve deeply into the SAR of Baloxavir marboxil, they do highlight the significance of specific amino acid substitutions in the PA protein that can lead to reduced susceptibility to the drug. [, , , , ] This suggests that structural modifications in both the drug and its target can impact its activity.

Q8: What is the pharmacokinetic profile of Baloxavir marboxil?

A10: Baloxavir marboxil is rapidly absorbed and hydrolyzed to its active form, Baloxavir acid, after oral administration. [, , , ] The drug exhibits a long half-life and multi-compartment pharmacokinetics. [, , , ] Studies have shown that body weight and race can influence the drug's pharmacokinetic parameters. [, , ]

Q9: What is the relationship between Baloxavir acid exposure and its antiviral effect?

A11: Studies have demonstrated a relationship between Baloxavir acid exposure and the time to improvement of influenza symptoms. [, , ] Higher exposures are generally associated with faster symptom resolution. [, , ]

Q10: What is the evidence for the efficacy of Baloxavir marboxil in preclinical models?

A12: Preclinical studies in mice and ferrets have demonstrated that Baloxavir marboxil effectively reduces viral titers and improves survival rates following influenza virus infection. [, , , , ] These studies provide crucial evidence for the drug's antiviral activity in vivo. [, , , , ]

Q11: What are the results of clinical trials evaluating Baloxavir marboxil in influenza patients?

A13: Numerous clinical trials have investigated Baloxavir marboxil in both adults and children with influenza. [, , , , , , , , , ] These trials have consistently demonstrated that a single dose of Baloxavir marboxil can significantly reduce the time to alleviation of influenza symptoms compared to placebo and exhibit comparable efficacy to oseltamivir. [, , , , , , , , , ]

Q12: What are the known mechanisms of resistance to Baloxavir marboxil?

A14: The primary mechanism of resistance to Baloxavir marboxil involves amino acid substitutions in the PA protein, particularly at position I38. [, , , , , , , ] These substitutions reduce the drug's ability to bind to and inhibit the PA endonuclease activity. [, , , , , , , ]

Q13: Is there cross-resistance between Baloxavir marboxil and neuraminidase inhibitors?

A15: Baloxavir marboxil and neuraminidase inhibitors target different viral proteins, so cross-resistance is not expected. [, , , ] This makes Baloxavir marboxil a valuable treatment option for patients infected with influenza viruses resistant to neuraminidase inhibitors. [, , , ]

Q14: What analytical methods are used to characterize and quantify Baloxavir marboxil?

A16: Researchers utilize various analytical techniques, including HPLC-MS and RP-UPLC, to characterize and quantify Baloxavir marboxil and its degradation products. [, ] These methods are crucial for drug development, quality control, and monitoring drug levels in biological samples. [, ]

Q15: Has the impact of Baloxavir marboxil on influenza transmission been studied?

A17: A study using a Japanese claims database investigated household transmission of influenza from index patients treated with Baloxavir marboxil compared to those treated with neuraminidase inhibitors. [] The findings suggest that Baloxavir marboxil may contribute to reducing the incidence of household transmission compared to oseltamivir. []

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